2-羟基-5-碘烟酸

描述

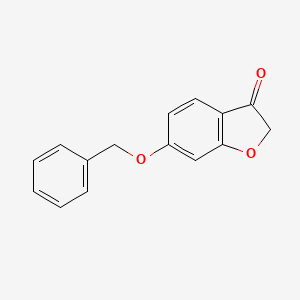

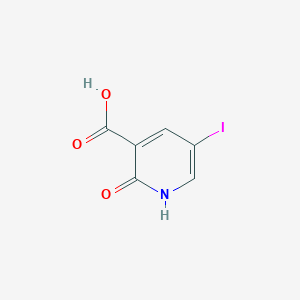

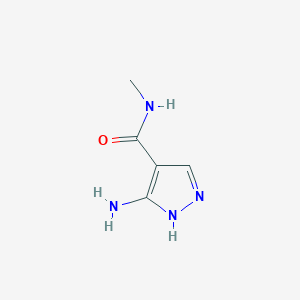

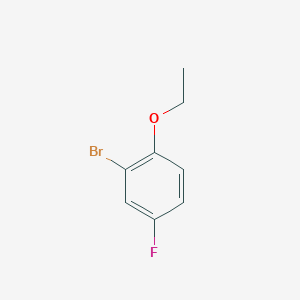

2-Hydroxy-5-iodonicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3, and is characterized by the presence of an iodine atom and a hydroxyl group on the pyridine ring. The iodination of hydroxypicolinic acids can lead to various iodinated derivatives depending on the reaction conditions. For instance, the iodination of 5-hydroxypicolinic acid can result in the formation of 6-iodo derivative, or diiodo- and triiodo-3-hydroxypyridine derivatives .

Synthesis Analysis

The synthesis of iodinated pyridine derivatives, such as 2-hydroxy-5-iodonicotinic acid, involves the iodination of hydroxypicolinic acids. The direction of substitution during the iodination process is influenced by the reaction conditions. For example, 5-hydroxypicolinic acid can be iodinated to produce 6-iodo derivative or further iodinated to diiodo- and triiodo-3-hydroxypyridine . Although not directly related to 2-hydroxy-5-iodonicotinic acid, the synthesis of hydroxy(phenyl)iodonium ions from [(diacetoxy)iodo]benzene and sodium bisulfate in acidic aqueous solution demonstrates the potential for complex iodination reactions and the formation of oligomeric structures .

Molecular Structure Analysis

The molecular structure of iodinated pyridine compounds can be complex, as seen in the related research on hydroxy(phenyl)iodonium ions. These ions can self-assemble into oligomeric structures with varying degrees of iodination and complex geometries, such as diamond-core dimeric structures and pseudo triple-helix supramolecular structures . While the exact molecular structure of 2-hydroxy-5-iodonicotinic acid is not detailed in the provided papers, the research on similar iodinated compounds suggests that it may also exhibit interesting structural features.

Chemical Reactions Analysis

The chemical reactivity of iodinated pyridine derivatives is influenced by the presence of the iodine atom and the hydroxyl group. The iodination of 5-hydroxypicolinic acid, for example, can proceed to form different iodinated products based on the reaction conditions . The research on hydroxy(phenyl)iodonium ions also indicates that iodinated compounds can participate in self-assembly processes, leading to the formation of oligomeric structures with strong intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-5-iodonicotinic acid would be influenced by the presence of the iodine atom and the hydroxyl group on the pyridine ring. These substituents can affect the compound's solubility, melting point, and reactivity. The iodine atom, in particular, can make the compound a potential candidate for use in radiocontrast agents or in organic synthesis as an electrophilic reagent. The hydroxyl group may contribute to the compound's acidity and potential for hydrogen bonding. However, specific physical and chemical properties of 2-hydroxy-5-iodonicotinic acid are not provided in the papers .

科学研究应用

合成新化合物

- 新衍生物合成: 2-羟基-5-碘烟酸在合成新化学化合物中发挥作用。例如,利用微波辅助脱羧缩合法将取代异吲哚与丙二酸和氰乙酸反应,合成具有潜在抗青光眼活性的新型3-羟基-2-氧吲哚衍生物,其中2-羟基-5-碘烟酸可以作为前体或中间体(Efremov et al., 2021)。

生物催化和生物合成

- 生物催化生产: 这种化合物在生物催化的背景下具有相关性。一项研究关注从5-羟甲基糠醛和其他化学品如2-呋酸中生物催化生产2,5-呋二甲酸(FDCA),其中2-羟基-5-碘烟酸可能涉及类似的生物催化过程(Yuan et al., 2019)。

化学修饰和应用

- 金属氧化物结合: 研究已经确定了2-羟基异苯二甲酸及其衍生物与金属氧化物表面结合的潜力。这表明2-羟基-5-碘烟酸在设计有机连接剂用于混合材料方面可能也很有用(Komati et al., 2018)。

缓蚀

- 缓蚀: 对异噁唑衍生物在酸性介质中对轻钢的缓蚀研究表明2-羟基-5-碘烟酸在类似情境中具有潜在应用领域(Aslam et al., 2020)。

安全和危害

The safety information for 2-Hydroxy-5-iodonicotinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUHBFOGCTVLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445813 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-iodonicotinic acid | |

CAS RN |

390360-97-1 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)